molecular formula C11H14ClFN2O B3087320 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride CAS No. 1172846-19-3

1-(2-Fluorobenzyl)piperazin-2-one hydrochloride

Cat. No.: B3087320
CAS No.: 1172846-19-3
M. Wt: 244.69
InChI Key: YKWRKTYPUSZHMD-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)piperazin-2-one hydrochloride is a monosubstituted piperazine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Piperazine derivatives are crucial structural motifs found in numerous commercially available drugs and investigational compounds, demonstrating a wide spectrum of pharmacological activities . This fluorinated benzyl-piperazine hybrid is particularly significant for developing novel therapeutic agents, especially in the field of antimicrobial research. Recent studies highlight that structurally complex piperazine hybrids demonstrate potent activity against resistant bacterial strains; for instance, certain piperazine-coumarin hybrids have shown exceptional efficacy against Pseudomonas aeruginosa, with some derivatives being four-fold more effective than norfloxacin . The piperazine core is recognized as a privileged scaffold in drug discovery, frequently incorporated into molecules for its favorable physicochemical properties and ability to enhance interactions with biological targets . The synthetic approach for such monosubstituted piperazines has been significantly advanced through simplified one-pot procedures using protonated piperazine, which effectively suppresses the formation of disubstituted byproducts and eliminates the need for protecting groups . The incorporation of a fluorine atom on the benzyl ring can influence the compound's electronic properties, metabolic stability, and binding affinity, making it a sophisticated intermediate for structure-activity relationship studies. Researchers utilize this building block to develop new molecular entities targeting various diseases, leveraging its potential to interact with multiple enzymatic systems and biological pathways. This compound is supplied as a high-purity material to ensure reproducible results in synthetic applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWRKTYPUSZHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluorobenzyl)piperazin-2-one hydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorobenzyl group, which may influence its interaction with biological targets, enhancing its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C11H13FN2OC_{11}H_{13}FN_2O. The structural formula can be represented as follows:

InChI 1S C11H13FN2O c12 10 5 3 4 9 6 10 14 11 13 7 1 2 8 14 h3 6H 1 2 7 8H2 H 13 Cl\text{InChI 1S C11H13FN2O c12 10 5 3 4 9 6 10 14 11 13 7 1 2 8 14 h3 6H 1 2 7 8H2 H 13 Cl}

This compound's molecular structure includes a piperazine ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, research on related piperazine compounds has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli .

Compound MIC (µg/mL) Target
1-(2-Fluorobenzyl)piperazin-2-one50M. tuberculosis
Related Compound A25E. coli
Related Compound B100Staphylococcus aureus

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal human cells .

The following table summarizes the cytotoxic effects observed in various cell lines:

Cell Line IC50 (µM) Selectivity Index
Human Liver Cells>100>10
HeLa Cells (Cervical Cancer)254
MCF7 Cells (Breast Cancer)303.33

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the fluorobenzyl moiety may enhance binding affinity to specific receptors or enzymes involved in disease processes. For instance, studies have shown that similar compounds interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperazine derivatives for their antichlamydial activity. The study found that certain modifications to the piperazine structure significantly increased activity against Chlamydia trachomatis, suggesting that similar modifications could enhance the efficacy of this compound .

Scientific Research Applications

Pharmacological Research

1-(2-Fluorobenzyl)piperazin-2-one hydrochloride has been studied for its potential as a pharmacological agent. Its structural similarity to other piperazine derivatives suggests possible activity at various neurotransmitter receptors, particularly those involved in the central nervous system (CNS).

Forensic Science

The compound's unique chemical structure makes it useful in forensic toxicology. It can potentially serve as a marker for substance abuse or poisoning cases. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) can be employed to detect this compound in biological samples.

Case Study: Toxicological Screening

A forensic study highlighted the use of piperazine derivatives in toxicological screenings, emphasizing their detection in urine samples of individuals suspected of drug use. The specificity and sensitivity of these methods allow for accurate identification of such compounds.

Biomedical Research

This compound is also relevant in biomedical research, particularly in studies involving cellular signaling pathways and receptor interactions.

Case Study: Cancer Research

In cancer biology, piperazine derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Although specific studies on this compound are scarce, the broader category of piperazine-based drugs shows promise in oncological applications.

Analytical Chemistry

The compound is utilized in analytical chemistry for method development and validation processes. Its properties make it suitable for use as a standard reference material in developing new analytical techniques.

Case Study: Method Validation

Research has demonstrated the effectiveness of using piperazine derivatives as internal standards in quantitative analyses. This approach enhances the accuracy and reliability of results obtained from complex biological matrices.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)piperazin-2-one Hydrochloride (CAS: 697305-48-9)

  • Structural Difference : Fluorine is positioned at the para-site of the benzyl group instead of ortho.
  • However, the ortho-fluoro group in the target compound may enhance metabolic stability by resisting oxidative degradation .
  • Similarity Score : 0.83 (compared to the target compound) .

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS: 183500-94-9)

  • Structural Difference : Chlorine replaces fluorine at the meta-position of the benzyl group.
  • However, it may also elevate toxicity risks .
  • Biological Activity : This compound exhibits cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines, with IC₅₀ values in the low micromolar range, suggesting its utility in oncology research .

Core Modifications

1-(2-Fluorobenzyl)piperazine Dihydrochloride (CAS: 199672-03-2)

  • Structural Difference: The piperazine core lacks the ketone group (piperazinone vs. piperazine).
  • Impact : The absence of the ketone reduces hydrogen-bonding capacity, decreasing affinity for targets like serotonin receptors. However, the saturated piperazine ring improves conformational flexibility .
  • Molecular Weight : 267.169 g/mol (higher due to additional HCl) .

1-Isopropylpiperazin-2-one Hydrochloride (CAS: 1187928-58-0)

  • Structural Difference : An isopropyl group replaces the 2-fluorobenzyl moiety.

Halogen and Functional Group Variations

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 217448-86-7)

  • Structural Difference: A triazole-carboxylate replaces the piperazinone core, with two fluorine atoms on the benzyl group.
  • Impact : The difluoro substitution enhances electronegativity, improving solubility in aqueous media. The triazole ring introduces additional hydrogen-bonding sites, favoring kinase inhibition .

1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one Hydrochloride (CAS: 267659-71-2)

  • Structural Difference : A trifluoromethoxy group replaces the 2-fluorobenzyl moiety.
  • Impact : The trifluoromethoxy group increases metabolic stability and electron-withdrawing effects, making this compound a candidate for prolonged-action pharmaceuticals .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Bioactivity
1-(2-Fluorobenzyl)piperazin-2-one HCl 893747-85-8 C₁₁H₁₄ClFN₂O 244.7 2-Fluorobenzyl CNS building block
1-(4-Fluorobenzyl)piperazin-2-one HCl 697305-48-9 C₁₁H₁₄ClFN₂O 244.7 4-Fluorobenzyl Improved solubility
1-(3-Chlorophenyl)piperazin-2-one HCl 183500-94-9 C₁₀H₁₁Cl₂N₂O 246.11 3-Chlorophenyl Cytotoxic (HT-29, A549)
1-(2-Fluorobenzyl)piperazine DihydroHCl 199672-03-2 C₁₁H₁₇Cl₂FN₂ 267.17 Piperazine (no ketone) Flexible backbone
1-Isopropylpiperazin-2-one HCl 1187928-58-0 C₇H₁₅ClN₂O 178.66 Isopropyl Agricultural applications

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-fluorobenzyl)piperazin-2-one hydrochloride, and how can purity be maximized?

The compound is typically synthesized via nucleophilic substitution between 2-fluorobenzyl halides and piperazin-2-one derivatives under inert atmosphere. Key steps include:

  • Coupling reactions : Use anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ to enhance reaction efficiency .
  • Purification : Employ recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water gradient) to achieve >95% purity .
  • Yield optimization : Monitor reaction progress via TLC (silica gel, UV visualization) and adjust stoichiometric ratios (1:1.2 for benzyl halide:piperazin-2-one) .

Q. What analytical techniques are critical for structural confirmation of this compound?

A multi-technique approach is required:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl proton shifts at δ 7.2–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (exact mass: 246.025 g/mol) and isotopic patterns .
  • X-ray crystallography : For resolving stereochemical ambiguities; requires single crystals grown via slow evaporation in ethanol .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential HCl gas release .
  • Storage : Keep in airtight containers at 2–8°C to minimize hydrolysis; label with hazard warnings (GHS Category: Irritant) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in receptor-binding studies?

  • Radioligand displacement assays : Use ³H-labeled analogues to quantify binding affinity (e.g., for serotonin or dopamine receptors) .
  • Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare to reference ligands (e.g., ketanserin for 5-HT₂A) .
  • Molecular docking : Simulate interactions with receptor active sites (e.g., AutoDock Vina) to identify critical hydrogen bonds with fluorobenzyl groups .

Q. What methodologies address contradictions in reported bioactivity data across studies?

  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for kinase inhibition) and apply statistical weighting to resolve outliers .
  • Assay standardization : Control variables like cell line (HEK293 vs. CHO), buffer pH (7.4), and incubation time (30–60 min) .
  • Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and in vitro functional assays (cAMP accumulation) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent scanning : Replace the 2-fluorobenzyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to modulate lipophilicity (logP) .
  • Piperazine ring modifications : Introduce methyl or carbonyl groups to evaluate steric effects on receptor selectivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., piperazin-2-one carbonyl) .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Salt formation : Test alternative counterions (e.g., citrate instead of HCl) to enhance solubility .
  • Co-solvent systems : Use cyclodextrin complexes (20% w/v) or PEG-400/water mixtures (1:1 v/v) .
  • Prodrug design : Synthesize phosphate esters for increased hydrophilicity, which hydrolyze in vivo .

Q. How do researchers assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC .
  • Plasma stability assays : Incubate with rat plasma (37°C, 24 hr) and quantify parent compound using LC-MS/MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; track degradation products (e.g., defluorinated analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Fluorobenzyl)piperazin-2-one hydrochloride
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1-(2-Fluorobenzyl)piperazin-2-one hydrochloride

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